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Compound of Interest

Compound Name: 2,6-Dihydroxynicotinamide

CAS No.: 35441-11-3

Cat. No.: B1587896

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for 2,6-
dihydroxynicotinamide, a derivative of nicotinamide.[1][2] While direct experimental spectra

for this specific compound are not widely available in public databases, this document

leverages foundational spectroscopic principles and comparative data from analogous

structures to offer a robust predictive characterization. As a key intermediate in the bacterial

metabolism of nicotinic acid, understanding its structural features is crucial for various research

applications.[3]

Molecular Structure and Physicochemical
Properties
2,6-Dihydroxynicotinamide possesses a pyridine ring substituted with two hydroxyl groups at

positions 2 and 6, and a carboxamide group at position 3. The presence of these functional

groups dictates its chemical behavior and spectroscopic signature.
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Table 1: Physicochemical Properties of 2,6-Dihydroxynicotinamide

Property Value Source

Molecular Formula C₆H₆N₂O₃ [1][4]

Molecular Weight 154.12 g/mol [1][4]

Melting Point 249 °C (decomposes) [1][4]

InChI Key
UYYJYLJAFBVFJW-

UHFFFAOYSA-N
[1][4]

SMILES NC(=O)c1ccc(=O)[nH]c1O [4]

It is important to note that 2,6-dihydroxynicotinamide can exist in tautomeric forms, primarily

the pyridone form, which significantly influences its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the limited availability of direct experimental NMR data for 2,6-
dihydroxynicotinamide, the following predictions are based on the analysis of closely related

compounds such as nicotinamide and 6-hydroxynicotinic acid.

Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2,6-dihydroxynicotinamide is expected to show distinct signals

corresponding to the aromatic protons and the protons of the amide and hydroxyl groups. The

chemical shifts are influenced by the electron-withdrawing and donating effects of the

substituents on the pyridine ring.

Table 2: Predicted ¹H NMR Chemical Shifts for 2,6-Dihydroxynicotinamide (in DMSO-d₆)
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Proton
Predicted Chemical
Shift (ppm)

Multiplicity Notes

H4 ~6.0 - 6.5 Doublet Coupled to H5.

H5 ~7.5 - 8.0 Doublet Coupled to H4.

-NH₂ ~7.0 - 7.5 Broad Singlet
Exchangeable with

D₂O.

-OH ~10.0 - 12.0 Broad Singlet

Exchangeable with

D₂O. Tautomeric form

will affect this signal.

-NH (pyridone) ~11.0 - 13.0 Broad Singlet

Present in the

pyridone tautomer.

Exchangeable with

D₂O.

These are estimated values. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon skeleton. The chemical

shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature and

position of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2,6-Dihydroxynicotinamide (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Notes | |---|---|---|---| | C2 | ~160 - 165 | Attached to

a hydroxyl group (or carbonyl in pyridone form). | | C3 | ~120 - 125 | Attached to the

carboxamide group. | | C4 | ~105 - 110 | Aromatic CH. | | C5 | ~140 - 145 | Aromatic CH. | | C6 |

~160 - 165 | Attached to a hydroxyl group (or carbonyl in pyridone form). | | C=O (Amide) |

~165 - 170 | Carbonyl carbon of the amide group. |

These are estimated values based on data for nicotinic acid and its derivatives.[5][6]

Experimental Protocol for NMR Spectroscopy
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A standardized protocol for acquiring NMR spectra of a solid organic compound like 2,6-
dihydroxynicotinamide would involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

resolution.[7]

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the lower natural

abundance of ¹³C, a larger number of scans will be required.

2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY

(Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear

Single Quantum Coherence) to correlate directly attached protons and carbons.[8]

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction.

Spectral Analysis: Integrate the proton signals and assign the chemical shifts for both proton

and carbon spectra with the aid of 2D NMR data and comparison with related structures.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2,6-dihydroxynicotinamide will be

characterized by absorption bands corresponding to its hydroxyl, amide, and pyridine ring

functionalities.

Table 4: Predicted IR Absorption Bands for 2,6-Dihydroxynicotinamide
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

O-H Stretch

(Hydroxyl)
3200 - 3600 Broad

Indicates hydrogen

bonding.

N-H Stretch (Amide) 3100 - 3500
Medium, often two

bands
Primary amide.

C=O Stretch (Amide I) 1650 - 1690 Strong
Carbonyl stretching

vibration.

N-H Bend (Amide II) 1590 - 1650 Medium N-H bending vibration.

C=C & C=N Stretch

(Aromatic)
1400 - 1600 Medium to Strong

Vibrations of the

pyridine ring.

C-O Stretch

(Hydroxyl)
1200 - 1300 Medium

Stretching of the C-O

bond.

The interpretation of IR spectra for nicotinamide and its complexes provides a basis for these

predictions.[9][10][11]

Experimental Protocol for FTIR Spectroscopy
The following is a general procedure for obtaining an FTIR spectrum of a solid sample:

Sample Preparation (ATR):

Place a small amount of the solid sample directly on the Attenuated Total Reflectance

(ATR) crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200

mg).
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Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

Place the sample (ATR or KBr pellet) in the spectrometer and record the sample spectrum.

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Spectral Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
For 2,6-dihydroxynicotinamide (C₆H₆N₂O₃, MW = 154.12), the mass spectrum is expected to

show a molecular ion peak and several fragment ions.

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z (mass-to-charge

ratio) corresponding to the molecular weight of the compound, which is approximately 154.

Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization

(ESI), the most prominent peak is often the protonated molecule at m/z 155.

Key Fragmentation Patterns: Fragmentation of the molecular ion can occur through various

pathways, including:

Loss of the amide group (-NH₂) resulting in a peak at m/z 138.

Loss of the entire carboxamide group (-CONH₂) resulting in a peak at m/z 110.

Decarbonylation (loss of CO) from fragment ions.
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Experimental Protocol for Mass Spectrometry
A general workflow for obtaining the mass spectrum of 2,6-dihydroxynicotinamide is as

follows:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile/water mixture).

Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization

(ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for

polar molecules.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be

used to determine the exact mass and elemental composition.

Integrated Spectroscopic Analysis Workflow
A comprehensive structural elucidation of 2,6-dihydroxynicotinamide requires an integrated

approach where data from different spectroscopic techniques are combined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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